6-Fluoro Substitution Enhances FAAH Inhibitory Potency 2.4-Fold vs. Unsubstituted Indole in Alkyl-Linked Piperidine Carbamate Series
In a series of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, introduction of a 6-fluoro substituent on the indole ring (Compound 32) increased FAAH inhibitory potency approximately 2.4-fold compared to the unsubstituted parent (Compound 17, IC50 = 0.11 μM vs. 0.046 μM) [1]. While the target compound differs in its amide linkage and ethyl carbamate, this class-level SAR establishes that the 6-fluoroindole moiety is a critical potency-driving pharmacophore element relative to unsubstituted indole analogs [1].
| Evidence Dimension | FAAH inhibition IC50 |
|---|---|
| Target Compound Data | Not directly reported for the ethyl carbamate amide-linked compound; inferred from class SAR. |
| Comparator Or Baseline | Compound 17 (phenyl 4-[2-(indol-1-yl)ethyl]piperidine-1-carboxylate): IC50 = 0.11 μM; Compound 32 (6-fluoro analog): IC50 = 0.046 μM. |
| Quantified Difference | 2.4-fold potency enhancement conferred by 6-fluoro substitution in the alkyl-linked series. |
| Conditions | Recombinant rat FAAH enzyme assay using fluorogenic substrate N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide; values are means of at least two independent determinations (±20%). |
Why This Matters
For procurement decisions, the 6-fluoroindole scaffold is a validated potency-enhancing feature that unsubstituted indole analogs lack, making it essential for applications requiring maximal FAAH engagement.
- [1] Dahlhaus H, Hanekamp W, Lehr M. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. 2017;8(3):616-620. Table 2. View Source
